Didocosylamine

Description

Contextualizing Didocosylamine within Contemporary Chemical Science

This compound belongs to the broader class of long-chain secondary amines, which are characterized by two alkyl groups attached to a nitrogen atom, with each chain typically containing eight or more carbon atoms. thieme-connect.com In the landscape of contemporary chemical science, these molecules are gaining attention for their utility as intermediates in the synthesis of a variety of value-added products, including tertiary amines, quaternary ammonium (B1175870) salts, and amides. thieme-connect.com The long alkyl chains of this compound are a defining feature, influencing its physical and chemical behavior, particularly its hydrophobicity and its interactions at interfaces. While shorter-chain amines like dioctylamine (B52008) and didodecylamine (B166037) have been more commonly studied, the investigation into longer-chain analogues such as this compound is expanding the scope of their potential applications. thieme-connect.com

Interdisciplinary Significance of Long-Chain Secondary Amines in Research

The significance of long-chain secondary amines extends across multiple scientific disciplines. In materials science, they are investigated as additives for lubricants and as components in the formation of specialized polymers. marquette.edugoogleapis.com For instance, their derivatives can act as surfactants and biocides. thieme-connect.com In the realm of nanotechnology, these amines are proving to be effective agents for the phase transfer and stabilization of nanoparticles. uni-tuebingen.de Their ability to form a stable, hydrophobic layer on the surface of nanoparticles allows for their dispersion in nonpolar solvents, a crucial step for many applications. uni-tuebingen.de Furthermore, in surface chemistry, the adsorption of long-chain amines onto various substrates is a key area of study, with implications for corrosion inhibition and the modification of surface properties. dadasahebrawalcollege.ac.incpacollege.org

Evolution of Research Trajectories for this compound-Related Compounds

Historically, research on aliphatic amines focused on shorter alkyl chains. However, a growing interest in the unique properties conferred by longer chains has shifted some research focus. The preparation of long-chain secondary amines has been a subject of investigation for their potential as additives in lubricating oils. marquette.edu More recent research has delved into novel synthesis methods to produce long-chain secondary amines with greater efficiency and lower cost, as longer chain amines are often more expensive to produce. thieme-connect.com The development of high-throughput experimentation (HTE) has also accelerated the pace of research, allowing for the rapid screening of reaction conditions and catalysts for the synthesis and application of amines. acs.org Current research is exploring the catalytic hydrodenitrogenation of long-chain alkyl amines, a process relevant to the upgrading of bio-oils. researchgate.net The study of how the alkyl chain length of secondary amines affects processes like the phase transfer of gold nanoparticles highlights a move towards understanding and controlling material properties at the nanoscale. uni-tuebingen.de

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 53171-44-1 | chemicalbook.com |

| Molecular Formula | C44H91N | chemicalbook.com |

| Molecular Weight | 634.2 g/mol | chemicalbook.com |

| EINECS Number | 258-410-2 | chemicalbook.com |

Properties

CAS No. |

53171-44-1 |

|---|---|

Molecular Formula |

C44H91N |

Molecular Weight |

634.2 g/mol |

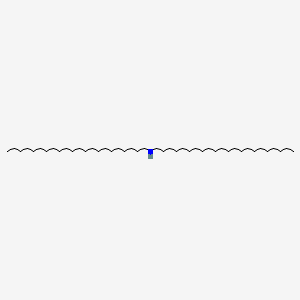

IUPAC Name |

N-docosyldocosan-1-amine |

InChI |

InChI=1S/C44H91N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45H,3-44H2,1-2H3 |

InChI Key |

QUISWUAUMRRNFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Didocosylamine

Established and Novel Synthetic Routes for Didocosylamine Analogues

The synthesis of long-chain amines like this compound and its analogs often involves adapting established methods of amination to accommodate the challenges posed by high molecular weight and low solubility of the starting materials and products.

Optimization Strategies for this compound Synthesis

The synthesis of this compound, while not extensively detailed in dedicated literature, can be inferred from general methods for preparing long-chain secondary amines. A primary route involves the reductive amination of a docosyl aldehyde with a docosyl amine. Optimization of this process would focus on several key parameters:

Reaction Conditions : Maximizing yield and purity requires careful selection of the reducing agent and solvent system. Milder reducing agents may be preferred to avoid over-reduction or side reactions. The choice of solvent is critical to ensure the solubility of the long-chain reactants.

Catalyst Selection : For catalytic hydrogenations, the choice of catalyst (e.g., Palladium on carbon, Raney nickel) and reaction conditions (pressure, temperature) would need to be optimized to ensure efficient conversion without degradation of the long alkyl chains.

Purification : Due to the waxy, non-volatile nature of this compound, purification strategies would likely involve recrystallization from an appropriate solvent system to remove unreacted starting materials and byproducts.

A significant challenge in these syntheses is often the limited commercial availability and high cost of the long-chain starting materials. Therefore, an efficient and high-yielding synthetic route is paramount for practical applications.

Stereoselective Synthesis Approaches to Related Chiral Amines

The introduction of chirality into long-chain amines is a significant area of research, particularly for applications in asymmetric catalysis and the synthesis of biologically active molecules. While specific methods for the stereoselective synthesis of this compound are not prevalent, general strategies for preparing chiral amines can be adapted. mdpi.comd-nb.info

Reductive amination remains a powerful tool for creating chiral amines in high yield and enantioselectivity. d-nb.info This two-step process starts with a prochiral carbonyl compound and can introduce chirality through several approaches:

Use of Chiral Auxiliaries : A chiral auxiliary can be attached to the amine or carbonyl compound to direct the stereochemical outcome of the reduction, followed by removal of the auxiliary.

Chiral Catalysts : Asymmetric hydrogenation of an intermediate imine using a chiral transition metal catalyst (often based on rhodium, iridium, or ruthenium) is a highly effective method for producing enantiomerically enriched amines. acs.org

Enzymatic Methods : Biocatalysis, employing enzymes such as ω-transaminases and monoamine oxidase variants, offers a highly regio- and stereoselective route to chiral amines under mild conditions. researchgate.net These enzymatic cascades can construct complex chiral amine frameworks without the need for protecting groups. researchgate.net

A notable strategy for synthesizing chiral long-chain diamines and tetramines starts from natural α-amino acids. mdpi.comresearchgate.net This method utilizes the Wittig olefination of N-protected amino aldehydes, derived from amino acids, to build the long alkyl chains. mdpi.comresearchgate.net The inherent chirality of the starting amino acid is thus transferred to the final product. mdpi.comresearchgate.net The flexibility of this method allows for variation in chain length depending on the ylide used in the Wittig reaction. mdpi.com

Table 1: Comparison of Stereoselective Synthesis Approaches for Chiral Amines

| Method | Advantages | Disadvantages |

| Chiral Auxiliaries | Well-established, predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary, potentially lowering overall yield. |

| Chiral Catalysts | High efficiency and enantioselectivity, broad substrate scope. | Catalysts can be expensive and sensitive to reaction conditions. acs.org |

| Enzymatic Methods | High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Substrate scope can be limited, enzyme stability and cost may be concerns. researchgate.net |

| From Chiral Pool | Utilizes readily available and inexpensive chiral starting materials like amino acids. mdpi.com | The synthetic route may be longer, and the accessible stereoisomers are limited by the starting material's chirality. mdpi.comresearchgate.net |

Green Chemistry Principles in this compound Synthesis Research

Applying the principles of green chemistry to the synthesis of this compound and its analogs is crucial for developing sustainable and environmentally responsible processes. consensus.appyale.edu Key principles include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org

Use of Renewable Feedstocks : Exploring the use of starting materials derived from renewable resources, such as fatty acids from plant oils, to synthesize the long alkyl chains. yale.edu

Safer Solvents and Auxiliaries : Minimizing or replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. acs.org

Catalysis : Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. yale.edu This includes both transition metal catalysts and biocatalysts.

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. yale.edu

Reduction of Derivatives : Avoiding unnecessary protection and deprotection steps, which add to the reagent load and generate waste. acs.org Enzymatic syntheses often excel in this regard due to their high specificity. acs.org

The pursuit of greener synthetic pathways for long-chain amines involves a holistic assessment of the entire process, from starting materials to final product purification, to minimize environmental impact. skpharmteco.com

Functionalization and Derivatization of this compound

The secondary amine functionality in this compound serves as a reactive handle for a variety of chemical modifications, allowing for its transformation into a range of derivatives with tailored properties.

Strategies for Amine-Based Chemical Modifications

The nitrogen atom in this compound can undergo several common reactions of secondary amines, including:

Alkylation : Reaction with alkyl halides to form tertiary amines and subsequently quaternary ammonium (B1175870) salts.

Acylation : Reaction with acyl chlorides or anhydrides to produce amides.

Arylation : Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl groups.

Formation of N-oxides : Oxidation of the corresponding tertiary amine derivatives.

Formation of Nitrosamines : Reaction with nitrous acid.

The long docosyl chains significantly influence the reactivity and solubility of these derivatives, often imparting high lipophilicity and surfactant-like properties.

Development of this compound as a Synthetic Reagent or Building Block

The unique structure of this compound, with its reactive amine center and two long, lipophilic tails, makes it an interesting building block for the construction of more complex molecules. researchgate.netenamine.net Its derivatives could find applications in various fields:

Phase Transfer Catalysis : Quaternary ammonium salts derived from this compound could act as phase transfer catalysts, facilitating reactions between reagents in immiscible phases.

Surfactants and Thickeners : The amphiphilic nature of functionalized this compound derivatives makes them potential candidates for use as surfactants, emulsifiers, or thickening agents in various formulations. For instance, modified polyurethanes incorporating long-chain secondary amines like this compound have been developed as water-dispersible thickeners. google.com

Self-Assembling Systems : The long alkyl chains can drive the self-assembly of this compound derivatives into organized structures like micelles, vesicles, or monolayers, which are of interest in materials science and drug delivery.

Medicinal Chemistry : While not a primary focus, long-chain amines can be incorporated into larger molecules to modulate properties such as lipophilicity and membrane permeability. The use of building blocks is a key strategy in drug discovery. chemrxiv.orgnih.gov

The development of this compound as a versatile synthetic building block relies on the efficient and selective functionalization of its amine group, opening avenues for the creation of novel molecules with specific, tailored functions. beilstein-journals.org

Molecular Interactions and Supramolecular Assembly of Didocosylamine Systems

Fundamental Principles of Didocosylamine Self-Assembly

No specific research findings on the fundamental principles of this compound self-assembly were found in the available literature. General principles of self-assembly are driven by the spontaneous organization of molecules into ordered structures. rsc.orgyoutube.com

While non-covalent interactions—such as hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects—are critical in the aggregation of molecules, no studies detailing their specific role in this compound aggregation could be located. wikipedia.orgnih.gov These forces are fundamental in maintaining the three-dimensional structure of large molecules and driving self-assembly processes. wikipedia.org

The thermodynamic and kinetic parameters that govern the self-organization of molecules dictate the pathway and stability of the resulting supramolecular structures. rsc.orgrug.nl Many supramolecular systems are under thermodynamic control due to the relatively weak and reversible nature of non-covalent interactions. rug.nl However, no experimental or theoretical data on the thermodynamics or kinetics of this compound self-organization is available in the searched literature. nsf.govmdpi.commdpi.comresearchgate.net

Hierarchical assembly involves the organization of molecules into well-defined structures that subsequently assemble into larger, more complex architectures. researchgate.netrsc.org Research on other molecules, such as certain cobalt(II) metallacycles, has shown the formation of complex structures like double-layered honeycombs. rsc.org There is no information available describing any hierarchical assembly architectures formed by this compound.

Host-Guest Chemistry and Molecular Recognition with this compound

Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion through non-covalent interactions. wikipedia.org This process is underpinned by molecular recognition, which is the specific binding between a host and guest based on principles of complementarity in size, shape, and chemical properties. rsc.org

Supramolecular host systems are designed to bind specific guest molecules, with applications in sensing, catalysis, and materials science. wikipedia.orgnih.gov While various molecules like cyclodextrins and calixarenes are widely used as components in such systems, there are no published studies that describe the use or incorporation of this compound as a component in a supramolecular host system. nih.govrsc.org

The mechanism of molecular recognition dictates the specificity and stability of molecular assemblies. nih.govnih.goveiu.edu It is a key process in supramolecular chemistry, directing how molecules interact and self-assemble. rsc.org No research detailing the specific mechanisms of molecular recognition in any potential this compound assemblies could be identified.

Interfacial Phenomena and Surface Science of this compound Films

The behavior of this compound at interfaces, particularly the air-water interface, is a subject of significant scientific interest due to its ability to form well-organized, thin films. These films, known as Langmuir monolayers, serve as valuable models for studying two-dimensional systems and have potential applications in areas such as materials science and nanotechnology. The formation and properties of these films are governed by a delicate interplay of intermolecular forces and thermodynamic parameters.

Investigation of Interfacial Interaction Dynamics in this compound Layers

The stability and structure of this compound films are dictated by the intricate network of intermolecular interactions within the monolayer and between the monolayer and the subphase. While direct and comprehensive studies on the interfacial interaction dynamics specifically for this compound layers are limited in the available literature, the general principles of molecular interactions in Langmuir films can be applied to understand the behavior of this system.

The primary forces at play in the formation and stabilization of this compound monolayers include:

Van der Waals forces: These are attractive forces between the long hydrocarbon tails (docosyl chains) of the this compound molecules. These interactions are crucial for the cohesion of the film, particularly in the condensed phases, and contribute significantly to the packing density and stability of the monolayer.

Hydrogen bonding: The amine headgroup of this compound is capable of forming hydrogen bonds with water molecules in the subphase. This hydrophilic interaction anchors the molecules to the water surface. Depending on the pH of the subphase and the degree of protonation of the amine group, hydrogen bonding may also occur between adjacent this compound molecules.

Electrostatic interactions: At a low pH, the amine headgroup becomes protonated, acquiring a positive charge. This leads to electrostatic repulsion between adjacent molecules, which counteracts the attractive van der Waals forces and influences the packing and phase behavior of the monolayer. The presence of counterions from the acidic subphase can modulate these electrostatic interactions. nih.gov

Based on a thorough review of available scientific and technical literature, there is currently insufficient specific information on the chemical compound "this compound" to generate the detailed article as outlined. Research focusing explicitly on this compound's role in advanced materials—specifically in the context of nanomaterial design, responsive polymeric systems, and broader functional materials development—is not present in the public domain.

The search did identify a patent that lists this compound among numerous secondary amines that can be used in the creation of multi-block copolymers for applications such as gaskets and cap liners. google.com However, this source does not provide the specific research findings required to address the detailed subsections of the requested article, such as:

Synthesis and controlled growth methods for this compound nanostructures.

Morphological control in this compound-derived materials.

Integration of this compound into responsive polymeric systems.

Specific influences of this compound on material microstructure and macro-properties.

Broader research on this compound in functional materials development.

Without dedicated research on these topics, it is not possible to produce a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements. Generating content for these sections would require speculation beyond the available data.

Didocosylamine in Advanced Materials Research and Design

Research on Didocosylamine in Functional Materials Development

Thin Films and Coatings Research Involving this compound

Research into the application of this compound in thin films and coatings is primarily documented in patent literature concerning the stabilization of halogen-containing polymers, most notably polyvinyl chloride (PVC). In this context, this compound is proposed as a component within a broader stabilizer system designed to protect the polymer from degradation.

Detailed findings from patent disclosures indicate that this compound, often reacted with ethylene (B1197577) oxide or propylene (B89431) oxide, can be included in stabilizer compositions. These compositions are intended to improve the thermal and/or photochemical stability of the polymer. The inclusion of such stabilizers is crucial for maintaining the polymer's integrity and color during processing and throughout its service life. The stabilized PVC can then be used to create various coatings and films.

Applications for PVC compositions stabilized with systems potentially containing this compound include a range of coatings designed for commercial and industrial use. These applications leverage the flexibility and durability of the stabilized polymer. Examples include synthetic leather, floor and wall coverings, textile coatings, and protective layers such as coil coatings and underfloor sealing for vehicles. mdpi.comnih.gov

Table 1: this compound in Patented Stabilizer Systems for PVC Coatings

| Application Area | Function of Stabilizer System | Specific Use Examples | Reference |

| Polymer Coatings | To provide stabilizing action against thermal and/or photochemical degradation. | Synthetic leather, floor coverings, textile coatings, wall coverings. | mdpi.comnih.gov |

| Industrial Coatings | To give excellent initial color and maintain color stability during processing and use. | Coil coatings, underfloor sealing for motor vehicles. | mdpi.comnih.gov |

| Polymer Films | To improve the overall stability of semi-rigid and flexible PVC formulations. | Decorative films, office films, agricultural films. | mdpi.com |

Role of this compound in Composites and Hybrid Materials Research

Polymer composites are materials where a polymer matrix is enhanced by the addition of fillers or reinforcements to improve specific properties. researchgate.netmdpi.com Given that polyvinyl chloride (PVC) formulations containing various additives (like stabilizers and plasticizers) can be considered a type of polymer composite, the role of this compound can be inferred within this context.

In these PVC-based composites, this compound's function is as a stabilizer. wikipedia.org Stabilizers are critical additives that protect the polymer matrix from degradation, ensuring the longevity and performance of the composite material. wikipedia.org By inhibiting chemical degradation from heat or light, this compound helps maintain the mechanical and aesthetic properties of the final product. mdpi.comnih.gov

However, beyond its role as a stabilizer in PVC systems, dedicated research focusing specifically on the use of this compound to create or modify other types of composites or hybrid materials is not prominent in the available literature. Hybrid materials, which involve the combination of two or more different materials to create a new one with enhanced properties, represent a broad field of research. numberanalytics.comnih.gov While this compound's properties as a long-chain amine could theoretically be explored for surface modification or as an interfacial agent in other composite systems, specific studies detailing such applications are not currently available.

Table 2: Inferred Role of this compound in Polymer Composites

| Material Type | Inferred Role of this compound | Mechanism/Function |

| PVC-based Composites | Heat and Light Stabilizer | Protects the polymer matrix from thermal and photochemical degradation. |

| General Hybrid Materials | No documented research found | N/A |

Research into Smart Materials and Adaptive Systems Incorporating this compound

Smart materials, also known as responsive materials, are designed to change their properties in response to external stimuli like temperature, light, or electric fields. bassetti-group.comresearchgate.netinnodez.com Adaptive systems are structures or devices that can autonomously adjust their behavior or characteristics, often through the integration of smart materials. herts.ac.ukstockholmresilience.org

A thorough review of available scientific literature and patent databases shows no specific research or findings on the incorporation of this compound into smart materials or adaptive systems. The development of such materials often involves polymers with specific functionalities, such as shape-memory polymers, electroactive polymers, or self-healing polymers. innodez.comresearchgate.net Currently, there is no documented evidence to suggest that this compound has been investigated for or integrated into these advanced material systems to provide a stimulus-responsive function. Therefore, its role in this area of materials science remains unexplored.

Catalytic Applications and Mechanistic Investigations Involving Didocosylamine

Didocosylamine as a Catalyst or Co-catalyst in Organic Reactions

This compound, a secondary amine characterized by two C22 alkyl chains, possesses structural features that suggest its potential utility as a catalyst or co-catalyst in various organic reactions. The long, lipophilic alkyl chains can influence the solubility and interfacial properties of catalytic systems. While specific studies extensively documenting this compound as a primary catalyst are not prevalent, its role can be contextualized within the broader field of amine catalysis.

Long-chain amines are known to participate in catalysis in several ways:

As precursors to organocatalysts.

As surface modifying agents for heterogeneous catalysts.

As precursors to phase-transfer catalysts.

For instance, research into late transition metal catalysts with chelating amine ligands for olefin polymerization has shown that the steric and electronic properties of substituents on the amine donor significantly affect catalytic activity. mdpi.com Reducing the steric hindrance of substituents on the amine can lead to an increase in polymerization activity. mdpi.com The two extensive docosyl chains of this compound would create a unique steric and lipophilic environment around the nitrogen atom, potentially influencing reaction selectivity and rate in various organic transformations.

Asymmetric Catalysis Mediated by this compound or its Derivatives

Asymmetric catalysis is a field focused on creating chiral molecules with a specific "handedness," a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. youtube.com This is often achieved using chiral catalysts that can direct a reaction to favor one enantiomer over its mirror image. youtube.comyoutube.com

Common organocatalysts for asymmetric reactions include primary and secondary amines like proline and its derivatives, or Cinchona alkaloids. youtube.comrsc.org These catalysts often work by forming transient chiral enamines or iminium ions. youtube.comyoutube.com For this compound to function as a mediator in asymmetric catalysis, it would typically need to be derivatized to incorporate a chiral center, as the parent molecule is achiral.

While there is a wealth of research on asymmetric catalysis using various chiral amines, youtube.comyoutube.comyoutube.com specific studies employing chiral derivatives of this compound are not prominently featured in the current body of literature. The development of such a catalyst would involve leveraging the unique properties conferred by the long alkyl chains, which could influence the catalyst's solubility and create a specific chiral pocket to control the stereochemical outcome of a reaction.

Phase Transfer Catalysis Research Involving this compound

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an organic solvent and an aqueous solution. wikipedia.orgmdpi.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, functions by transporting a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction can occur. wikipedia.orgmdpi.com

Long-chain alkyl groups are highly desirable in PTCs because they impart high lipophilicity to the catalyst cation, enhancing its solubility in the organic phase and its efficiency as a transport agent. wikipedia.org this compound, as a secondary amine, can be readily converted into a tertiary amine and subsequently into a quaternary ammonium salt. The resulting cation, featuring one or two very long C22 chains, would be an excellent candidate for a phase-transfer catalyst.

The general mechanism for a quaternary ammonium salt (Q⁺X⁻) in a substitution reaction is shown below:

| Step | Description | Phase |

| 1 | The catalyst cation Q⁺ from the organic phase pairs with the reactant anion Y⁻ at the aqueous-organic interface. | Interface |

| 2 | The lipophilic ion pair [Q⁺Y⁻] moves into the bulk organic phase. | Organic |

| 3 | The reactant anion Y⁻ reacts with the organic substrate R-X to form the product R-Y and the leaving group X⁻. | Organic |

| 4 | The resulting catalyst-anion pair [Q⁺X⁻] returns to the interface. | Organic -> Interface |

| 5 | The catalyst exchanges the anion X⁻ for a new reactant anion Y⁻ from the aqueous phase, completing the cycle. | Interface |

While specific research focusing on this compound-derived PTCs is not widely published, the principles of PTC strongly support its potential in this application. Its derivatives would be expected to be effective in classic PTC reactions such as nucleophilic substitutions, alkylations, and reactions involving dichlorocarbene (B158193) generated from chloroform (B151607) and sodium hydroxide. wikipedia.orgorganic-chemistry.org

Mechanistic Elucidation of this compound-Mediated Processes

Understanding the mechanism of a catalytic process is crucial for optimizing reaction conditions and designing better catalysts. osti.gov Mechanistic studies often involve a combination of kinetic analysis, spectroscopic identification of intermediates, and computational modeling. acs.org

Reaction Kinetics and Transition State Analysis

Reaction kinetics involves measuring reaction rates under various conditions (e.g., changing concentrations of reactants and catalysts) to determine the rate law, which provides insight into the reaction mechanism. acs.org For a hypothetical reaction catalyzed by a this compound derivative, kinetic studies would reveal the order of the reaction with respect to the substrate and the catalyst.

Kinetic Isotope Effect (KIE) studies are also powerful tools. For example, in the iron-catalyzed dehydrogenation of amines, KIE measurements demonstrated a stepwise mechanism with a rate-limiting hydride transfer from the amine to the iron center. acs.org Similar experiments could elucidate the key steps in a this compound-mediated process.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, allows for the modeling of reaction pathways and the calculation of energies for transition states and intermediates. acs.org Such studies could predict the most likely mechanism and explain the origins of selectivity in reactions catalyzed by this compound derivatives. However, specific kinetic or computational studies on this compound-mediated reactions are not available in published literature.

Understanding the Role of Long Alkyl Chains in Catalytic Activity

The most significant feature of this compound in a catalytic context is its two long C22 (docosyl) alkyl chains. The influence of such chains on molecular behavior and catalytic performance is a recognized principle in chemistry.

Key Effects of Long Alkyl Chains:

Hydrophobicity: The extensive nonpolar chains create a highly hydrophobic (lipophilic) character. In aqueous or biphasic systems, this drives the molecule to interfaces or into nonpolar phases, a key principle in phase-transfer catalysis. wikipedia.orgwikipedia.org

Steric Hindrance: The bulky chains can control access to the catalytic nitrogen center, potentially enhancing selectivity by favoring the approach of specific substrates. In metal catalysis, steric hindrance on amine ligands is known to significantly impact activity and polymer properties. mdpi.com

Solubility: The chains dictate the molecule's solubility, making it highly soluble in nonpolar organic solvents like hexane (B92381) and toluene, but insoluble in polar solvents like water. This is crucial for its function in specific solvent systems.

Self-Assembly: Long-chain amphiphiles can self-assemble into structures like micelles or bilayers, creating unique microenvironments (nanoreactors) that can alter reaction rates and selectivities.

This compound in Biocatalysis Research

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with exceptional selectivity and under mild conditions. nih.gov The performance of biocatalysts can be highly dependent on the reaction medium.

While direct studies involving this compound in biocatalysis are scarce, the properties of long-chain amines are relevant to the field. For instance, the metabolism of some alkyl amine-containing drugs by cytochrome P450 enzymes can be influenced by the structure of the alkyl groups. nih.gov

Furthermore, long-chain molecules can be used to create supportive environments for enzymes. Amines can be used to modify surfaces or create ionic liquids that stabilize enzymes and improve their activity and reusability, particularly in non-aqueous media. The long alkyl chains can create a favorable hydrophobic environment around the enzyme, which can be crucial for its stability and function. osti.gov The potential for this compound derivatives to act as components of such enzyme-stabilizing systems represents a plausible, though underexplored, area of research.

Integration of this compound with Enzyme Mimics or Biocatalysts

There is no available research data or literature on the integration of this compound with enzyme mimics or biocatalysts.

Investigating Specificity and Promiscuity in Biocatalytic Systems

There is no available research data or literature regarding the investigation of specificity and promiscuity in biocatalytic systems involving this compound.

Theoretical and Computational Studies of Didocosylamine

Quantum Chemical Investigations of Didocosylamine Structure and Reactivity

Quantum chemical methods, such as ab initio and density functional theory (DFT) calculations, are employed to understand the electronic structure and energetics of molecules. These calculations can provide a detailed picture of bonding, charge distribution, and the energy changes that occur during chemical reactions.

The electronic structure of this compound is characterized by the localization of a lone pair of electrons on the nitrogen atom, which is central to its basicity and nucleophilicity. The two long docosyl (C22) chains are nonpolar, consisting of C-C and C-H bonds with relatively uniform electron distribution.

An ab initio study on the conformational influence on the partial charge distribution of a similar long-chain secondary amine, dioctadecylamine, revealed that the conformation of the alkyl chains can have a subtle but noticeable effect on the charge distribution around the amine group. For this compound, it is expected that different conformers (arrangements of the long alkyl chains) would also exhibit slight variations in the partial charge on the nitrogen atom.

Illustrative Data Table: Calculated Atomic Charges for a this compound Model

Below is a hypothetical data table illustrating the sort of results one might obtain from a quantum chemical calculation on a simplified model of this compound. The values are for illustrative purposes and are based on general trends for aliphatic amines.

| Atom | Mulliken Partial Charge (e) |

| N (Nitrogen) | -0.45 to -0.55 |

| H (on Nitrogen) | +0.20 to +0.25 |

| C (alpha to N) | +0.05 to +0.10 |

| C (in alkyl chain) | -0.20 to -0.25 |

| H (on alkyl chain) | +0.10 to +0.15 |

This interactive table is based on expected values and not on published experimental data for this compound.

The bonding in this compound is predominantly covalent. The C-N and N-H bonds are polar covalent due to the difference in electronegativity between nitrogen, carbon, and hydrogen. The long docosyl chains are held together by nonpolar covalent C-C and C-H bonds.

The energetic landscape of a molecule describes the potential energy as a function of its geometry. For a large and flexible molecule like this compound, the energetic landscape is complex, with numerous local minima corresponding to different conformers. The global minimum would represent the most stable conformation, likely one where the long alkyl chains are extended to minimize steric hindrance.

Theoretical calculations can also be used to study the energetics of reaction intermediates. For example, in an acid-base reaction, the protonation of the nitrogen atom to form the didocosylammonium cation would be a key intermediate. Computational studies could determine the proton affinity of this compound, providing a quantitative measure of its basicity.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

This table provides a hypothetical representation of the relative energies of different conformations of this compound, which could be obtained from quantum chemical calculations.

| Conformer | Relative Energy (kcal/mol) |

| Fully Extended (anti) | 0.0 (Global Minimum) |

| Gauche interaction near N | +0.8 |

| Folded chain conformation | +3.5 |

| Highly coiled conformation | +7.2 |

This interactive table is for illustrative purposes and does not represent published data for this compound.

Molecular Dynamics and Simulation Studies of this compound Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. This method is particularly well-suited for investigating the behavior of large systems, such as the self-assembly of amphiphilic molecules like this compound.

Due to its amphiphilic nature, with a polar amine head group and two long nonpolar alkyl tails, this compound is expected to self-assemble in polar solvents like water. MD simulations could model this process, showing how individual molecules aggregate to form structures like micelles, vesicles, or bilayers. These simulations would typically start with this compound molecules randomly distributed in a solvent box and would track their positions and orientations over time, revealing the spontaneous formation of ordered structures.

MD simulations can also be used to model the interactions of this compound with other molecules and surfaces in complex environments. For instance, simulations could be employed to study the adsorption of this compound onto a solid surface, which is relevant to its potential applications in surface modification and as a corrosion inhibitor.

In such simulations, a model of the surface (e.g., a metal oxide or a polymer) would be constructed, and the behavior of this compound molecules in the presence of this surface would be simulated. The results could provide information on the binding energy, the orientation of the adsorbed molecules, and the structure of the resulting molecular layer.

Computational Design and Predictive Modeling for this compound Applications

Computational chemistry plays an increasingly important role in the design of new molecules and materials with specific properties. For this compound, predictive modeling could be used to explore potential applications and to guide the design of new derivatives with enhanced performance.

For example, quantitative structure-property relationship (QSPR) models could be developed to correlate the molecular structure of long-chain amines with their performance as, for instance, extractants for metal ions or as phase transfer catalysts. By training these models on a dataset of known amines, it would be possible to predict the properties of this compound and to suggest modifications to its structure that could improve its efficacy for a particular application.

Furthermore, computational screening could be used to identify potential applications for this compound. By simulating its interaction with a wide range of target molecules or materials, it may be possible to uncover new and unexpected uses for this compound.

In Silico Screening for Novel this compound Derivatives

In silico screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is instrumental in the early stages of drug discovery for identifying lead compounds.

Despite the utility of this approach, there are no published studies detailing the use of in silico screening to discover novel derivatives of this compound. Research in this specific area has not been reported, and therefore, no data tables or detailed findings can be presented.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in this compound Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in chemistry and biology to predict the activities or properties of chemical compounds. These models correlate the chemical structure of a substance with a specific endpoint, such as biological activity or a physical property.

A review of the available scientific literature indicates that no QSAR or QSPR studies have been conducted specifically on this compound. While QSAR models have been developed for other long-chain hydrocarbons and amines to predict properties like skin penetration, no such models have been specifically created for or validated with this compound. Consequently, there are no research findings or data tables to report for this section.

Advanced Research Methodologies and Characterization Techniques for Didocosylamine Studies

Spectroscopic Methodologies for Didocosylamine Analysis

Spectroscopy is a fundamental tool for probing the chemical nature of materials. azooptics.com For this compound, spectroscopic analysis provides critical information on its electronic properties, chemical composition, and molecular structure. azooptics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. primescholars.com In the context of this compound, advanced NMR methods are employed to study its conformation and its interactions with other molecules at an atomic level. primescholars.comnih.gov Techniques such as 2D NMR, including Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between protons, offering insights into the folding of the long alkyl chains and the proximity of the amine group to other molecular species.

The study of molecular interactions by monitoring changes in NMR chemical shifts, line shapes, and relaxation rates is a key application. nih.gov When this compound binds to another molecule or participates in self-assembly, the local electronic environment of its atomic nuclei changes, leading to detectable shifts in the NMR spectrum. primescholars.com These chemical shift perturbations (CSPs) can be mapped onto the molecule's structure to identify the binding interface.

Table 1: Hypothetical ¹H NMR Chemical Shift Perturbations (CSPs) for this compound Protons Upon Interaction with a Guest Molecule This table illustrates potential changes in the proton NMR spectrum of this compound, indicating molecular interaction.

| Proton Environment | Chemical Shift (δ) ppm - Free | Chemical Shift (δ) ppm - Bound | Chemical Shift Perturbation (Δδ) ppm |

| N-H | 1.52 | 1.85 | 0.33 |

| α-CH ₂ (adjacent to N) | 2.65 | 2.80 | 0.15 |

| β-CH ₂ | 1.48 | 1.55 | 0.07 |

| Terminal CH ₃ | 0.88 | 0.89 | 0.01 |

Electronic spectroscopy, such as UV-Visible spectroscopy, is generally less informative for saturated molecules like this compound, which lack chromophores. However, it can be useful if the this compound is part of a complex that contains a chromophore or if it is derivatized with a UV-active group to facilitate detection and quantification. helsinki.fi

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| N-H (secondary amine) | Stretch | 3300 - 3500 | Broad peak, position sensitive to hydrogen bonding. |

| N-H (secondary amine) | Bend | 1550 - 1650 | Position can indicate molecular environment. |

| C-H (alkyl chain) | Asymmetric Stretch | ~2925 | Strong absorption, indicates hydrocarbon presence. |

| C-H (alkyl chain) | Symmetric Stretch | ~2855 | Strong absorption, indicates hydrocarbon presence. |

| C-H (alkyl chain) | Scissoring Bend | ~1465 | Indicates conformational state of alkyl chains. |

Scattering Techniques for this compound Aggregate Characterization

Due to its amphiphilic nature, with a polar amine headgroup and long nonpolar alkyl tails, this compound readily self-assembles into larger aggregates in various solvents. Light scattering techniques are invaluable for characterizing the size, shape, and structure of these aggregates, which can range from nanometers to micrometers. news-medical.net

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating nanoscale structures from 1 to 100 nm. wikipedia.orgmalvernpanalytical.com These methods are ideal for characterizing the morphology of this compound aggregates such as micelles, vesicles, or lamellar phases in solution. wikipedia.org The techniques work by measuring the elastic scattering of X-rays or neutrons from the sample at very small angles. malvernpanalytical.com The resulting scattering pattern contains information about the average size, shape, and distribution of the scattering objects. wikipedia.org

SANS is particularly advantageous for studying soft matter systems like this compound aggregates. wikipedia.org Neutrons scatter from atomic nuclei, and the scattering power varies between isotopes, notably between hydrogen and deuterium. wikipedia.orgnih.gov By selectively deuterating the solvent or the this compound molecules themselves, a technique known as "contrast variation" can be used to highlight specific components within a complex assembly, providing unique structural information that is often inaccessible with other techniques. nih.gov

Table 3: Illustrative SAXS/SANS Data for this compound Aggregates in Toluene This table presents plausible data obtained from scattering experiments to characterize the size and shape of self-assembled this compound structures.

| Parameter | Description | Value (Micellar Solution) | Value (Vesicular Solution) |

| I(0) (cm⁻¹) | Forward scattering intensity | 0.5 | 2.1 |

| Rg (nm) | Radius of Gyration | 5.2 | 25.8 |

| Dmax (nm) | Maximum particle dimension | 10.5 | 52.0 |

| P(q) Model Fit | Particle form factor | Spherical Micelle | Bilayer Vesicle |

Microscopy and Imaging Techniques for this compound Materials

Microscopy techniques provide direct visualization of materials, offering real-space information that is complementary to the statistical, volume-averaged data from scattering and spectroscopic methods. infinitiaresearch.com For this compound-based materials, imaging is essential for confirming the morphology of aggregates and understanding the topography of films and surfaces.

Electron microscopy offers significantly higher resolution than optical microscopy, enabling the visualization of nanoscale features. nanoscience.com

Scanning Electron Microscopy (SEM) scans a focused beam of electrons over a surface to create an image. nanoscience.com It is primarily used to reveal information about the sample's surface topography and morphology. carleton.edu For this compound, SEM is ideal for imaging larger structures, such as micron-sized aggregates, or the surface texture of a cast film. researchgate.netatomfair.com

Transmission Electron Microscopy (TEM) works by passing a beam of electrons through an ultrathin specimen. nih.gov This technique provides detailed information about the internal structure of the sample. nih.gov TEM can resolve the shape of individual this compound-based nanoparticles, such as vesicles or nanorods, and can even visualize the lamellar structure of a vesicle bilayer if the resolution is high enough. researchgate.netyoutube.com

Table 4: Comparison of Electron Microscopy Techniques for this compound Nanostructure Analysis

| Technique | Information Obtained | Typical Resolution | Sample Preparation | Application for this compound |

| SEM | Surface topography, morphology, particle size distribution (for larger particles) | 1-20 nm | Sample is coated with a conductive layer (e.g., gold) to prevent charging. atomfair.com | Imaging the surface of this compound films; visualizing large-scale aggregates or crystal habits. |

| TEM | Internal structure, particle shape, size, and morphology at high resolution | <1 nm | The sample must be very thin (typically <100 nm) to be electron-transparent. researchgate.net | Visualizing individual nanostructures like vesicles or micelles; determining the thickness of bilayer membranes. |

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Studies

Atomic Force Microscopy (AFM) stands as a pivotal tool in the nanoscale investigation of materials, offering three-dimensional imaging of a sample's surface. azooptics.comspectraresearch.com This technique is instrumental in determining the physical and chemical characteristics of this compound by providing detailed information on its surface morphology. azooptics.com The operational principle of AFM involves scanning a sharp probe, attached to a cantilever, across the material's surface. The forces between the probe and the surface cause the cantilever to deflect, and this movement is detected by a laser and photodiode system, which then generates a topographical map of the sample. azooptics.com

In the context of studying long-chain amines like this compound, AFM is particularly valuable for analyzing thin films and coatings. spectraresearch.com Researchers can obtain high-resolution topographical images that reveal critical information about the film's structure, including roughness, the presence of defects, and the arrangement of crystalline versus amorphous regions. spectraresearch.com Such analyses are crucial for understanding how this compound arranges itself on various substrates and how its surface properties might influence its performance in different applications.

Interfacial studies, which examine the boundary between two different materials, are also significantly advanced by the use of AFM. The technique can be employed to investigate the interactions between this compound and other surfaces at a molecular level. This is particularly relevant in environments where this compound may be used as a coating or an additive. For instance, AFM can be used to measure adhesion forces between the this compound-coated surface and another material, providing insights into its binding capabilities. nih.gov Furthermore, by operating the AFM in different environments, such as in liquids, it is possible to simulate real-world conditions and study how factors like solvents or temperature affect the topography and interfacial properties of this compound films. spectraresearch.comresearchgate.net

The data gathered from AFM studies, such as surface roughness and adhesion forces, are quantitative and can be compiled to compare the effects of different preparation methods or environmental conditions on this compound films.

Below is a hypothetical data table illustrating the type of information that could be generated from AFM analysis of this compound films prepared under different conditions.

| Sample ID | Substrate | Deposition Method | Annealing Temperature (°C) | Average Roughness (Ra, nm) | Adhesion Force (nN) |

|---|---|---|---|---|---|

| DDA-01 | Mica | Spin Coating | 25 | 1.2 | 5.8 |

| DDA-02 | Mica | Spin Coating | 100 | 0.8 | 7.2 |

| DDA-03 | Silicon Wafer | Langmuir-Blodgett | 25 | 0.5 | 9.5 |

| DDA-04 | Silicon Wafer | Langmuir-Blodgett | 120 | 0.4 | 11.3 |

| DDA-05 | Gold | Self-Assembly | 25 | 1.5 | 15.1 |

This table showcases how AFM can be used to systematically evaluate the surface properties of this compound, providing valuable data for materials science and engineering applications.

Future Research Directions and Challenges in Didocosylamine Chemistry

Emerging Methodologies for Didocosylamine Research

Advancing the study of high-molecular-weight, lipophilic compounds like this compound necessitates the adoption and development of sophisticated research methodologies. Traditional techniques often fall short in providing the required resolution and sensitivity for such molecules.

Advanced Analytical Techniques: The characterization of this compound and its derivatives requires high-resolution analytical methods. While standard techniques like NMR and GC-MS are foundational, their application to a high-molecular-weight, non-polar molecule can be challenging. Emerging methods in mass spectrometry, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) analyzers, are better suited for accurately determining the molecular weight and fragmentation patterns of this compound and its reaction products. Furthermore, advanced chromatographic techniques are essential for the purification and analysis of such non-polar compounds. The use of specialized capillary columns designed for high-temperature applications and base-deactivated surfaces can significantly improve peak shape and resolution in gas chromatography, which is often plagued by the high boiling point and potential for interaction of long-chain amines. restek.comamericanlaboratory.com

Computational Modeling and Simulation: In silico approaches offer a powerful, non-experimental route to predict the behavior of this compound. Density functional theory (DFT) calculations can be employed to explore its electronic structure, proton affinity, and potential energy surfaces for various reactions. rsc.orgrsc.org Such computational studies can elucidate the mechanisms of potential reactions, including the formation of intermediates like iminium ions or azomethine ylides, which are known for other secondary amines. rsc.orgacs.orgnih.gov Molecular dynamics (MD) simulations can model the self-assembly of this compound or its protonated forms in different environments, predicting its behavior in applications like surfactant systems or as a surface modifier for nanomaterials.

The table below contrasts traditional and emerging methodologies applicable to this compound research.

| Research Area | Traditional Methodologies | Emerging Methodologies | Potential Insights for this compound |

| Structural Analysis | Standard NMR, GC-MS | High-Resolution MS (ESI-TOF, MALDI-TOF), Advanced GC columns restek.com | Accurate mass determination, detailed fragmentation analysis, and improved separation of isomers and impurities. |

| Reaction Pathway Elucidation | Empirical trial-and-error experiments | Density Functional Theory (DFT), Ab Initio Calculations rsc.org | Prediction of reaction barriers, transition state geometries, and elucidation of complex reaction mechanisms. rsc.org |

| Material Property Prediction | Bulk property measurements | Molecular Dynamics (MD) Simulations, AI-driven predictive models insight7.io | Understanding self-assembly, interfacial behavior, and the formation of supramolecular structures. |

| High-Throughput Screening | Manual, one-by-one synthesis and testing | Automated synthesis platforms, AI-enhanced data analysis insight7.io | Rapid screening of catalytic activity, reaction conditions, and potential applications. |

Unexplored Reactivity and Transformation Pathways for this compound

The reactivity of this compound is largely defined by the nitrogen lone pair and the adjacent C-H bonds, but its significant steric bulk from the two docosyl chains imposes unique constraints and opportunities. rsc.org

C-H Bond Functionalization: A major area of modern synthetic chemistry is the direct functionalization of C-H bonds. rsc.orgresearchgate.net For this compound, the remote C-H bonds on the long alkyl chains are attractive targets. Transition metal-catalyzed reactions could potentially introduce new functional groups (e.g., hydroxyl, carbonyl, or other alkyl/aryl groups) at specific positions along the C22 chains. beilstein-journals.orgresearchgate.netiu.edu Such transformations would convert a simple lipid amine into a complex, multifunctional molecule with tailored properties for applications in polymer science or as specialized surfactants. The challenge lies in achieving site-selectivity on a long, flexible alkyl chain. rsc.org

Catalytic Activity: Sterically hindered secondary amines can act as organocatalysts or ligands in metal-catalyzed reactions. tandfonline.com The bulky nature of this compound could create a unique chiral pocket or steric environment around a catalytic center. Its potential as a catalyst in reactions like Michael additions, aldol (B89426) condensations, or as a ligand in cross-coupling reactions remains unexplored. The large alkyl chains could also impart unique solubility properties, enabling catalysis in non-polar media or at interfaces.

Formation of Novel Supramolecular Structures: The amphiphilic character of protonated this compound suggests a rich potential for self-assembly into vesicles, micelles, or lamellar structures. The reactivity can be harnessed to "lock" these structures through polymerization or cross-linking of functional groups introduced onto the alkyl chains, leading to robust nanostructures for encapsulation or controlled release applications.

| Potential Reaction Type | Reagents/Catalysts | Hypothetical Product | Significance |

| Remote C–H Hydroxylation | Palladium or Rhodium catalysts, Oxidant | Hydroxythis compound | Creates new sites for further functionalization, alters polarity. |

| α-C–H Arylation | Palladium/Photoredox dual catalysis beilstein-journals.org | α-Arylthis compound | Modifies electronic properties and steric profile around the nitrogen atom. |

| N-Dealkylation/Functionalization | Specialized catalysts | Monodocosylamine and functionalized C22 chain | Provides a pathway to unsymmetrical long-chain amines. |

| Iminium Ion Catalysis | Reaction with α,β-unsaturated aldehydes rsc.org | This compound-catalyzed organic products | Explores organocatalytic potential in asymmetric synthesis. |

Interdisciplinary Research Opportunities with this compound as a Core Element

The unique combination of a reactive amine head group and two very long, lipophilic tails makes this compound an ideal candidate for research at the intersection of chemistry, materials science, and nanotechnology. alliedacademies.orgumd.edutu-dresden.de

Materials Science: In materials science, long-chain amines are used as corrosion inhibitors, flotation agents, and additives in polymers and asphalts. rsc.orgsciencedaily.com this compound, with its substantial hydrocarbon content, could form highly effective, passivating self-assembled monolayers on metal surfaces to prevent corrosion. Its incorporation into polymers could act as an internal lubricant or a compatibilizer for blending dissimilar polymers. Its properties as a stabilizer for plastics, similar to other hindered amines, could also be investigated. tandfonline.com

Nanotechnology: The functionalization of nanoparticles is a cornerstone of nanotechnology. umd.eduuu.se this compound can serve as a powerful capping agent to stabilize nanoparticles (e.g., gold, quantum dots) in non-polar solvents, preventing aggregation and allowing for their dispersion in hydrocarbon-based matrices. The amine group provides a reactive handle for further conjugation, enabling the attachment of other molecules to the nanoparticle surface.

Biomaterials and Interfacial Science: Although falling outside the direct scope of therapeutics, the interaction of this compound-based structures with biological interfaces is a rich area for fundamental research. Its ability to form lipid bilayer-like structures could be used to create model membranes or functional coatings for biomaterials to modulate surface wetting, protein adsorption, and cellular interaction.

Addressing Challenges in Scalability and Sustainability of this compound-Based Technologies

For any potential application of this compound to become viable, its production must be scalable and sustainable. Current industrial syntheses of long-chain amines often rely on energy-intensive processes with significant environmental footprints. rsc.org

Scalability Challenges: The traditional synthesis of secondary amines, such as the reductive amination of fatty aldehydes or the alkylation of ammonia, often requires high pressures, high temperatures, and metal catalysts. rsc.orgnih.gov These conditions can be costly and difficult to manage on a large scale. Furthermore, the purification of a high-boiling, waxy solid like this compound from reaction byproducts and catalysts presents a significant downstream processing challenge, often requiring large volumes of solvents.

Sustainability Improvements: A key future direction is the development of "green" synthetic routes. This includes:

Biocatalysis: Utilizing enzymes like transaminases or carboxylic acid reductases could enable the synthesis of amines from renewable feedstocks like fatty acids or triglycerides under mild conditions (lower temperature and pressure), generating less waste. nih.govrsc.orgmbl.or.krcolab.ws Research into biocatalytic routes for secondary amines is an emerging field.

Renewable Feedstocks: Deriving the C22 alkyl chains from plant-based oils or other biomass sources instead of petrochemicals would significantly improve the sustainability profile. nih.govasiaresearchnews.com

Catalyst Innovation: Developing more efficient, reusable, and non-toxic catalysts is crucial. Recent advances in platinum-molybdenum or gold-based catalysts show promise for greener amine synthesis, producing only water as a byproduct or operating with high atom economy. sciencedaily.comasiaresearchnews.comphys.org

The table below outlines the key challenges and potential sustainable solutions for the production of this compound.

| Challenge | Traditional Approach | Proposed Sustainable Solution | Key Benefit |

| Energy Consumption | High-temperature and high-pressure reactors rsc.org | Biocatalytic synthesis at or near ambient conditions rsc.orgcolab.ws | Reduced energy costs and carbon footprint. |

| Feedstock Source | Petrochemical-derived long-chain alkanes/alcohols | Fatty acids from renewable plant oils or triglycerides nih.gov | Use of renewable resources, potential biodegradability. |

| Catalyst Toxicity/Waste | Use of toxic metal catalysts (e.g., Nickel, Copper) rsc.org | Reusable heterogeneous catalysts (e.g., Pt-Mo) or enzyme biocatalysts rsc.orgasiaresearchnews.com | Minimized hazardous waste and improved process safety. |

| Atom Economy | Multi-step processes with stoichiometric byproducts sciencedaily.com | Direct amination or reductive amination producing only water asiaresearchnews.com | Higher efficiency and significant reduction in waste generation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.